molecular formula C16H18N2O3 B2582848 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one CAS No. 325834-00-2

2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one

Cat. No.: B2582848
CAS No.: 325834-00-2
M. Wt: 286.331
InChI Key: UVFSUSSIXDOCCM-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is a bicyclic heterocyclic compound featuring a seven-membered azepinone ring fused to an imidazole moiety. The structure is substituted at the C2 position with a 4-hydroxy-3-methoxyphenylmethylidene group, which introduces both hydrophilic (hydroxyl) and lipophilic (methoxy) functionalities. This substitution pattern may influence solubility, hydrogen-bonding capacity, and biological interactions .

Properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-14-10-11(6-7-13(14)19)9-12-16(20)18-8-4-2-3-5-15(18)17-12/h6-7,9-10,19H,2-5,8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSUSSIXDOCCM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3CCCCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one (CAS No. 325834-00-2) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H14N2O3S
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 325834-00-2
  • Structural Features : The compound contains an imidazoazepine core with a substituted phenyl ring that includes hydroxy and methoxy groups.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines while showing lower toxicity to normal cells.

Antitumor Activity

A significant study evaluated the cytotoxicity of this compound against several cancer cell lines. The findings suggest that it has a selective action against tumor cells compared to normal cells:

Cell Line IC50 (µM) Selectivity Index
M-HeLa (Cervical)12.54.0
PC3 (Prostate)15.03.0
Chang Liver Cells50.0-

The selectivity index (SI) calculated as the ratio of IC50 values for normal cells versus tumor cells indicates that the compound is more effective against cancerous cells while being less harmful to healthy cells.

The proposed mechanism of action involves the inhibition of specific molecular targets within cancer cells that are crucial for their proliferation and survival. The presence of hydroxy and methoxy groups is believed to enhance the compound's ability to interact with these targets through hydrogen bonding and other intermolecular interactions.

Case Studies

  • Study on M-HeLa Cells : A detailed investigation revealed that the compound's cytotoxicity against M-HeLa cells was significantly higher than that of standard chemotherapeutics like Sorafenib. The study reported an SI greater than 2 for this compound, indicating its potential as a selective anticancer agent .
  • Comparative Analysis with Other Derivatives : In a comparative study involving various thiazolo[3,2-a]pyrimidine derivatives, this compound demonstrated superior activity against prostate and cervical cancer cell lines compared to structurally similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Melting Point (°C) Notable Spectral Data (FT-IR, NMR)
Target compound Imidazo[1,2-a]azepin-3-one 4-Hydroxy-3-methoxyphenylmethylidene N/A N/A
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-...azepin-1-ium bromide Imidazo[1,2-a]azepinium 4-Fluorophenyl, 4-methoxyphenyl N/A $^{1}\text{H NMR}$: 3.73 ppm (OCH$_3$)
Methyl (Z)-2-(4-(4-cyanophenyl)-...acetate (5h) Benzoimidazo-pyrimidinone 4-Cyanophenyl, phenylamino >300 FT-IR: 3303 cm$^{-1}$ (N-H); $^{13}\text{C NMR}$: 128.64 ppm (Carom)
Methyl (Z)-2-(4-(3-nitrophenyl)-...acetate (5l) Benzoimidazo-pyrimidinone 3-Nitrophenyl, phenylamino >300 $^{1}\text{H NMR}$: 8.13 ppm (NHamin)
9-[(Dimethylamino)methylidene]-2-[(4-fluorophenyl)methylidene]-imidazo[1,2-a]azepin-3-one Imidazo[1,2-a]azepin-3-one 4-Fluorophenyl, dimethylaminomethylidene N/A N/A

Key Observations:

  • Substituent Impact on Melting Points: Derivatives with electron-withdrawing groups (e.g., nitro in 5l , cyano in 5h ) exhibit melting points >300°C, likely due to enhanced intermolecular interactions (dipole-dipole, π-stacking). The target compound’s hydroxyl and methoxy groups may similarly increase melting points via hydrogen bonding.
  • Spectral Signatures : The methoxy group in analogs (e.g., 3.73 ppm in $^{1}\text{H NMR}$ ) aligns with the target compound’s expected $^{1}\text{H NMR}$ shifts. Aromatic protons in substituted phenyl groups typically resonate between 6.80–8.00 ppm .

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